N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Overview
Description
N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide is a complex organic compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an amide linkage, aromatic rings, and hydroxyl groups, which contribute to its diverse reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective coupling reactions. The initial steps often involve the preparation of key intermediates, such as the protected amino acid derivatives, followed by their coupling under specific conditions to form the final amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized protocols that focus on high yield, cost-effectiveness, and scalability. This may include the use of automated synthesis equipment, continuous flow reactors, and the implementation of green chemistry principles to reduce waste and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinone derivatives.
Reduction: The amide linkage can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Substitution: Electrophiles such as nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various aromatic substituted compounds, depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science.
Biology: It can be used in biochemical studies to investigate protein-ligand interactions, enzyme activity, and as a probe for studying metabolic pathways.
Industry: In industrial applications, it may be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials, which require specific functional group arrangements.
Mechanism of Action
The mechanism by which N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules, where the compound can bind and modulate their activity. The specific pathways involved can vary depending on the biological context, but often involve key signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
N-[(2S)-1-[[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]phenylacetamide
Uniqueness: N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide is distinguished by its specific stereochemistry and functional group arrangement, which can result in unique reactivity and binding properties compared to its similar counterparts. This uniqueness can be harnessed in targeted applications where specific interactions or reactivities are required.
This article outlines the fundamental aspects of this compound, highlighting its synthetic routes, chemical behavior, applications, and unique features within the realm of organic chemistry and related disciplines.
Properties
IUPAC Name |
N-[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPRQNHBTOQFMW-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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